molecular formula C10H14O2 B8303875 Bicyclo[4.2.0]oct-2-en-7-one ethylene ketal

Bicyclo[4.2.0]oct-2-en-7-one ethylene ketal

Cat. No. B8303875
M. Wt: 166.22 g/mol
InChI Key: HUELOGTVFHZTOL-UHFFFAOYSA-N
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Patent
US04608388

Procedure details

A mixture of 6.4 g bicyclo[4.2.0]oct-2-en-7-one (III), (Tetrahedron, 27, 615 (1971)), 18.62 g ethylene glycol, 100 ml benzene, and 25 mg p-toluenesulfonic acid is heated at reflux for 4 hr using a Dean-Stark trap to effect continuous removal of water. The cooled reaction mixture is poured onto 100 ml saturated sodium bicarbonate solution and the resulting mixture is extracted with three 75 ml portions of diethyl ether. The combined organic extract is washed with 100 ml saturated sodium chloride solution and is then dried over sodium sulfate. The solvent is removed under vacuum and the residue is distilled under vacuum to give 7.12 g of spiro[bicyclo[4.2.0]oct-2-ene-7,2'-[1.3]dioxolan] (IV).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][C:7](=[O:9])[CH:6]1[CH2:5][CH2:4][CH:3]=[CH:2]2.[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1>[O:9]1[CH2:10][CH2:11][O:12][C:7]21[CH2:8][CH:1]1[CH:6]2[CH2:5][CH2:4][CH:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C12C=CCCC2C(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
25 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
removal of water
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with three 75 ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
is washed with 100 ml saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C2(OCC1)C1CCC=CC1C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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